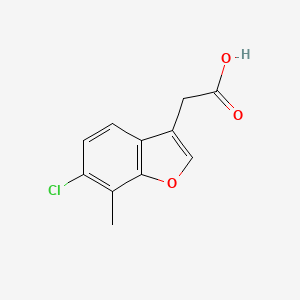

2-(6-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid

Description

2-(6-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid (molecular formula: C₁₁H₉ClO₃, molecular weight: 222.58) is a benzofuran derivative featuring a chloro substituent at position 6 and a methyl group at position 7 on the benzofuran ring, with an acetic acid moiety at position 3 . Benzofuran-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, and antitumor properties .

Structure

3D Structure

Properties

IUPAC Name |

2-(6-chloro-7-methyl-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c1-6-9(12)3-2-8-7(4-10(13)14)5-15-11(6)8/h2-3,5H,4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBQQGMWZHVUII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC=C2CC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general protocols for synthesizing benzofuran derivatives involve similar strategies as mentioned above, with a focus on optimizing yield and purity for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.

Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(6-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer activity is linked to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Chloro and fluoro substituents (electron-withdrawing) increase the acidity of the acetic acid moiety compared to methoxy or hydroxyl groups (electron-donating) .

- Lipophilicity : Chloro and methyl groups in the target compound contribute to higher lipophilicity (logP ~2.5 estimated) compared to hydroxyl- or fluoro-substituted analogs, which may enhance blood-brain barrier penetration .

- Crystal Packing : Intermolecular hydrogen bonding via carboxyl groups is common (e.g., centrosymmetric dimers in fluorine/methyl derivatives), but steric effects from bulkier substituents (e.g., methylsulfanyl) disrupt packing, reducing melting points .

Pharmacological Activities

- Antimicrobial Activity : The chloro-methyl derivative demonstrates broader-spectrum antibacterial activity (MIC ~5–10 µg/mL against S. aureus) compared to the hydroxyl analog (MIC >20 µg/mL), likely due to improved membrane penetration .

- Antitumor Potential: Fluorinated derivatives (e.g., 6,7-difluoro) show higher cytotoxicity (IC₅₀ ~2 µM in HeLa cells) than the chloro-methyl compound (IC₅₀ ~10 µM), possibly due to enhanced interactions with DNA topoisomerases .

- Metabolic Stability : Methylsulfanyl and methoxy groups in analogs like those in are prone to oxidative metabolism, whereas the chloro-methyl compound exhibits slower hepatic clearance in vitro (t₁/₂ >6 hours) .

Biological Activity

2-(6-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid is a compound derived from the benzofuran class, which is recognized for its diverse biological and pharmacological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Target Interactions

Benzofuran derivatives, including 2-(6-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid, exhibit strong biological activities such as anti-tumor, antibacterial, and anti-inflammatory effects. These compounds often interact with various cellular targets, leading to significant changes in cellular processes. For instance, they have been shown to inhibit Src kinase activity, which is crucial for cancer cell proliferation and survival.

Biochemical Pathways

The compound impacts several biochemical pathways. Notably, it has demonstrated the ability to inhibit cell growth in various cancer cell lines, including human ovarian cancer cells (A2780). The inhibition of key signaling pathways contributes to its anticancer properties.

Anticancer Activity

Research indicates that 2-(6-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid exhibits significant cytotoxic effects against multiple cancer cell lines. In vitro studies have shown that it can inhibit the growth of these cells at low micromolar concentrations. A summary of its activity against different cancer types is provided in Table 1.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A2780 (Ovarian) | <0.01 | Significant growth inhibition |

| MDA-MB-435 (Breast) | 0.229 | High antiproliferative activity |

| MiaPaCa-2 (Pancreatic) | 0.73 | Moderate inhibitory effect |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 2.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of benzofuran derivatives:

- Anticancer Research : A study demonstrated that benzofuran derivatives significantly inhibited the proliferation of pancreatic cancer cells through GSK-3β inhibition, showcasing their potential as anticancer agents .

- Antimicrobial Studies : Research on various benzofuran derivatives revealed promising results against microbial infections, suggesting that modifications in their structure could enhance their efficacy .

Q & A

Q. How can the molecular structure of 2-(6-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid be experimentally determined?

Methodological Answer: X-ray crystallography is the gold standard for resolving atomic-level structures. For benzofuran derivatives, single crystals are grown via solvent evaporation (e.g., benzene or ethyl acetate). Hydrogen bonding patterns, such as O–H⋯O interactions in carboxyl groups, stabilize crystal packing and can be analyzed using refinement software (e.g., SHELX). Geometric parameters (bond lengths, dihedral angles) are calculated from diffraction data to confirm planarity of the benzofuran core .

Q. What synthetic routes are available for preparing this compound?

Methodological Answer: A common approach involves hydrolysis of ester precursors. For example, refluxing ethyl 2-(halo-substituted-benzofuran-yl)acetate with KOH in a methanol/water mixture, followed by acidification (HCl) and purification via column chromatography (ethyl acetate as eluent). Yield optimization requires careful control of reaction time, temperature, and stoichiometry, as demonstrated in analogous syntheses of fluorinated benzofuranacetic acids .

Q. Which analytical techniques are critical for purity assessment?

Methodological Answer: Combine chromatographic and spectroscopic methods:

- HPLC/GC-MS : To detect impurities using reverse-phase columns and gradient elution.

- NMR : ¹H and ¹³C spectra confirm functional groups (e.g., carboxyl, chloro, methyl). Aryl protons in the benzofuran ring typically appear as doublets in the 6.5–7.5 ppm range.

- Melting Point Analysis : Sharp melting points (e.g., 436–437 K in analogues) indicate high crystallinity .

Advanced Research Questions

Q. How do substituents (e.g., Cl, CH₃) influence the compound’s supramolecular packing and stability?

Methodological Answer: Compare X-ray structures of derivatives (e.g., chloro vs. fluoro analogues). Chloro groups increase steric bulk, potentially distorting planarity, while methyl groups enhance hydrophobic interactions. Hydrogen-bonding motifs (e.g., dimerization via carboxyl groups) can be quantified using Hirshfeld surface analysis. Computational tools (DFT) predict intermolecular interaction energies to rationalize packing differences .

Q. What strategies optimize synthesis for scalability without compromising yield?

Methodological Answer: Replace traditional column chromatography with recrystallization or fractional distillation. For example, Meldrum’s acid-based multicomponent reactions enable one-pot telescoped syntheses of benzofuran cores, reducing purification steps. Solvent selection (e.g., acetonitrile for cyclization) and acid catalysis (e.g., trifluoroacetic acid) improve reaction efficiency, as shown in furocoumarin syntheses .

Q. How can structural modifications enhance bioactivity (e.g., antitumor or antimicrobial effects)?

Methodological Answer: Design derivatives by substituting the chloro or methyl groups with bioisosteres (e.g., CF₃, NO₂). Test in vitro using:

Q. How to resolve discrepancies in spectroscopic data between synthetic batches?

Methodological Answer: Use high-field NMR (≥500 MHz) to distinguish diastereomers or conformers. For example, coupling constants (J-values) in NOESY spectra identify spatial proximity of protons. If HPLC peaks suggest impurities, employ preparative TLC or LC-MS/MS fragmentation to isolate and characterize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.